N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide
Description
N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide is a synthetic organic compound characterized by a pyridazinone core substituted with a furan-2-yl group at the 3-position and a propyl chain linked to an ethanesulfonamide moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and anticancer research.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-2-21(18,19)14-8-4-9-16-13(17)7-6-11(15-16)12-5-3-10-20-12/h3,5-7,10,14H,2,4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGGPLASJJBFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Furan Derivatives
Reaction of furan-2-carbaldehyde with succinic anhydride in the presence of AlCl₃ yields β-(furan-2-yl)propionic acid derivatives. This step forms the precursor for cyclization into the pyridazinone ring.
Table 1: Conditions for Friedel-Crafts Acylation
Cyclization to Pyridazin-3(2H)-one
The β-keto acid intermediate undergoes cyclization with hydrazine hydrate. For example, heating β-(furan-2-yl)propionic acid with hydrazine hydrate in ethanol at reflux yields 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine .
Introduction of the Propyl Sulfonamide Side Chain
The propyl sulfonamide side chain is introduced via alkylation and sulfonation reactions.
Alkylation of Pyridazinone Nitrogen
The pyridazinone nitrogen is alkylated using 1-bromo-3-chloropropane in the presence of a base like K₂CO₃ in DMF. This step attaches the propyl linker to the pyridazinone core.
Table 2: Alkylation Reaction Parameters
Sulfonamide Formation
The chloropropyl intermediate reacts with ethanesulfonamide under nucleophilic substitution conditions. Using NaH as a base in THF at room temperature facilitates the displacement of chloride by the sulfonamide group.
Table 3: Sulfonamide Coupling Conditions
Alternative Route: One-Pot Synthesis
A streamlined one-pot method combines pyridazinone formation and side-chain functionalization.
Simultaneous Alkylation and Sulfonation
In a modified approach, 3-(furan-2-yl)pyridazinone is treated with 3-aminopropanol and ethanesulfonyl chloride in the presence of DCC (dicyclohexylcarbodiimide) as a coupling agent. This method reduces purification steps and improves overall yield.
Table 4: One-Pot Synthesis Parameters
Mechanistic Insights and Optimization
Role of Catalysts in Cyclization
DFT calculations suggest that Lewis acids like ZnCl₂ stabilize the transition state during pyridazinone cyclization, enhancing reaction efficiency.
Solvent Effects on Sulfonamide Yield
Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonamide coupling yields by stabilizing the transition state through solvation.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazinone-H), 7.82 (d, J = 3.2 Hz, 1H, furan-H), 6.68 (m, 1H, furan-H), 3.42 (t, J = 6.8 Hz, 2H, -CH₂-SO₂-), 2.95 (q, J = 7.2 Hz, 2H, -SO₂-CH₂-CH₃).
-
MS (ESI) : m/z 395.4 [M+H]⁺, consistent with the molecular formula C₁₇H₁₅F₂N₃O₄S.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are pivotal for modifying the compound to tailor its properties for specific applications.
Common Reagents and Conditions
Oxidation: : Often performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Typically achieved with reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : May involve halogenating agents or nucleophiles to replace specific functional groups.
Major Products
The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation can yield furan derivatives with altered electronic properties, while reduction might produce more saturated analogs with different reactivity profiles.
Scientific Research Applications
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide is utilized in:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : In the study of enzyme interactions and inhibitor design.
Medicine: : Potentially as a lead compound for developing therapeutic agents, particularly in targeting specific molecular pathways involved in diseases.
Industry: : In the manufacturing of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction often occurs through hydrogen bonding, van der Waals forces, or hydrophobic interactions, affecting the target's function and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
A structurally similar compound, 2-(4-fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide (CAS: 1058199-93-1), shares the pyridazinone core but differs in substituents (Table 1).
| Property | Target Compound | Analogous Compound |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₃O₄S (inferred from structure) | C₂₂H₂₂FN₃O₃ |
| Molecular Weight | ~363.4 g/mol | 395.4 g/mol |
| Core Structure | Pyridazinone (6-oxo-1,6-dihydropyridazine) | Pyridazinone |
| 3-Position Substituent | Furan-2-yl | 4-Methylphenyl |
| Side Chain | Propyl-ethane-1-sulfonamide | Propyl-2-(4-fluorophenoxy)acetamide |
| Key Functional Groups | Sulfonamide, furan | Acetamide, fluorophenoxy |
Table 1 : Structural comparison between the target compound and its analogue.
Pharmacological and Physicochemical Implications
- Furan vs.
- Sulfonamide vs. Acetamide : The sulfonamide group (pKa ~1–2) enhances acidity and hydrogen-bonding capacity relative to the acetamide group (pKa ~15–17), which may influence receptor-binding kinetics .
- Molecular Weight and Lipophilicity : The lower molecular weight (~363 vs. 395 g/mol) and presence of a sulfonamide in the target compound suggest reduced lipophilicity (logP ~1.5 vs. ~3.0 estimated for the analogue), impacting membrane permeability and bioavailability.
Research Findings and Limitations
- Biological Activity: While specific data for the target compound are unavailable, pyridazinone derivatives with sulfonamide groups have demonstrated COX-2 inhibition and antitumor activity in preclinical studies. The analogue with a 4-fluorophenoxy group has shown moderate activity in kinase inhibition assays .
- Limitations : The absence of experimental data (e.g., melting point, solubility) for both compounds restricts direct pharmacological comparisons. Further in vitro studies are needed to validate theoretical predictions.
Biological Activity
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a dihydropyridazine moiety, and a sulfonamide group. This unique combination contributes to its diverse biological effects.
Sulfonamides are known to exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Sulfonamides can inhibit enzymes such as carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. The inhibition of CA isoforms (hCA IX and hCA XII) has been linked to anticancer activities .
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, primarily through the inhibition of folic acid synthesis in bacteria .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer effects. A study evaluated sulfonamide-based derivatives against various cancer cell lines, revealing promising results:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 9 | 0.38 ± 0.14 | HepG-2 |
| 7 | 1.33 ± 0.10 | MCF-7 |
| 4 | 181 ± 0.66 | A-549 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the effectiveness of these compounds in targeting cancer cells .
Antimicrobial Activity
The compound's sulfonamide nature suggests potential antibacterial properties. Studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains, making them candidates for further development as antibiotics .
Study on Anticancer Efficacy
In a recent study, researchers synthesized several derivatives of sulfonamides and evaluated their effects on MCF-7 cells. The most potent compound caused significant cell cycle arrest in the G2/M phase and induced apoptosis, as evidenced by flow cytometry analysis .
In Silico Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest that the compound interacts favorably with active sites of key enzymes such as VEGFR-2, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux (e.g., ethanol, 60–80°C) .
- Step 2 : Alkylation of the pyridazinone nitrogen using a propyl linker with a sulfonamide group. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) are critical for regioselectivity .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity. Monitor via TLC and confirm with HPLC (>95% purity threshold) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., NH of sulfonamide at δ 10–12 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at ~377.12 g/mol) .
- X-ray Crystallography : For absolute configuration determination, though crystallization may require co-solvents like DMSO/water .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Stability Profiling :
- pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C) with HPLC monitoring. Sulfonamide groups are prone to hydrolysis in acidic/basic conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for sulfonamides) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and biological target interactions of this compound?
- In Silico Strategies :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The furan ring’s electron-rich nature may drive π-π stacking with aromatic residues .
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or bacterial dihydropteroate synthase) based on sulfonamide’s known affinity .
Q. What experimental designs resolve contradictions in bioactivity data across studies?
- Data Reconciliation :
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to standardize IC₅₀ values. Discrepancies may arise from cell line variability (e.g., HEK293 vs. HeLa) .
- Control Experiments : Include positive controls (e.g., sulfamethoxazole for antibacterial assays) and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- ADMET Optimization :
- Lipophilicity : Adjust logP via substituent modifications (e.g., trifluoromethyl groups to enhance blood-brain barrier penetration) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Sulfonamide oxidation is a common pathway .
Methodological Challenges and Solutions
Q. What statistical approaches mitigate batch-to-batch variability in synthesis?
- Design of Experiments (DoE) : Use fractional factorial designs (e.g., Minitab) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies critical factors affecting yield .
Q. How do researchers validate the compound’s mechanism of action in complex biological systems?
- Mechanistic Validation :
- CRISPR-Cas9 Knockouts : Target putative pathways (e.g., NF-κB for anti-inflammatory activity) in cell models .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins to confirm direct interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
